Cas no 366448-74-0 (2-methyl-5-(trifluoromethyl)-1H-Indole)

2-methyl-5-(trifluoromethyl)-1H-Indole structure
366448-74-0 structure
Product name:2-methyl-5-(trifluoromethyl)-1H-Indole
CAS No:366448-74-0
MF:C10H8NF3
MW:199.17242
MDL:MFCD21337012
CID:1111549
PubChem ID:11458286

2-methyl-5-(trifluoromethyl)-1H-Indole Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-5-(trifluoromethyl)-1H-Indole
    • EN300-8742668
    • 2-methyl-5-(trifluoromethyl)-indole
    • 366448-74-0
    • SCHEMBL317290
    • MDL: MFCD21337012
    • Inchi: InChI=1S/C10H8F3N/c1-6-4-7-5-8(10(11,12)13)2-3-9(7)14-6/h2-5,14H,1H3
    • InChI Key: MTUSRFDITXAKJA-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(N1)C=CC(=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 199.06094
  • Monoisotopic Mass: 199.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.8Ų
  • XLogP3: 3.4

Experimental Properties

  • PSA: 15.79

2-methyl-5-(trifluoromethyl)-1H-Indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8742668-1g
2-methyl-5-(trifluoromethyl)-1H-indole
366448-74-0
1g
$0.0 2023-09-01
Enamine
EN300-8742668-1.0g
2-methyl-5-(trifluoromethyl)-1H-indole
366448-74-0 95.0%
1.0g
$0.0 2025-03-21

2-methyl-5-(trifluoromethyl)-1H-Indole Related Literature

Additional information on 2-methyl-5-(trifluoromethyl)-1H-Indole

Introduction to 2-methyl-5-(trifluoromethyl)-1H-Indole (CAS No. 366448-74-0)

2-methyl-5-(trifluoromethyl)-1H-indole, identified by its Chemical Abstracts Service (CAS) number 366448-74-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the indole family, a class of molecules known for their diverse biological activities and pharmacological relevance. The structural features of 2-methyl-5-(trifluoromethyl)-1H-indole, particularly the presence of a methyl group at the 2-position and a trifluoromethyl group at the 5-position of the indole ring, contribute to its unique chemical properties and potential biological functions.

The indole scaffold is a privileged structure in drug discovery, with numerous indole derivatives exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The introduction of electron-withdrawing groups such as the trifluoromethyl moiety can modulate the electronic properties of the molecule, enhancing its binding affinity to biological targets. In recent years, there has been a growing interest in trifluoromethylated indoles due to their improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.

2-methyl-5-(trifluoromethyl)-1H-indole has been studied for its potential applications in the development of novel therapeutic agents. Its structural motif suggests that it may interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a promising candidate for further investigation in oncology research.

One of the most compelling aspects of 2-methyl-5-(trifluoromethyl)-1H-indole is its synthetic accessibility. The presence of both methyl and trifluoromethyl groups provides multiple sites for functionalization, allowing chemists to explore a wide range of derivatives through classical organic synthesis techniques or modern methodologies such as transition-metal-catalyzed cross-coupling reactions. This flexibility in structure-activity relationship (SAR) studies enables researchers to optimize the compound’s pharmacological profile for specific therapeutic applications.

In the context of contemporary drug discovery, 2-methyl-5-(trifluoromethyl)-1H-indole aligns with the trend toward designing molecules with enhanced physicochemical properties. The trifluoromethyl group not only imparts lipophilicity but also contributes to metabolic stability by resisting oxidative degradation. These attributes are particularly valuable in the development of long-acting pharmaceuticals that require prolonged circulation in the bloodstream without undergoing rapid metabolism.

The potential biological activity of 2-methyl-5-(trifluoromethyl)-1H-indole has been explored in several preclinical models. Studies have suggested that this compound may exhibit modest inhibitory effects on certain enzymatic targets, although further research is needed to fully elucidate its mechanism of action. Additionally, its ability to cross the blood-brain barrier has been investigated, raising possibilities for its use in central nervous system (CNS) disorders. These findings underscore the importance of 2-methyl-5-(trifluoromethyl)-1H-indole as a lead compound in medicinal chemistry.

The synthesis of 2-methyl-5-(trifluoromethyl)-1H-indole involves well-established protocols that leverage readily available starting materials. A common synthetic route begins with the condensation of 2-methylindole with trifluoroacetyl chloride under basic conditions, followed by cyclization to form the desired indole derivative. This methodological approach highlights the compound’s feasibility for large-scale production and derivative generation.

The spectroscopic and analytical characterization of 2-methyl-5-(trifluoromethyl)-1H-indole has been thoroughly documented in scientific literature. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct chemical shifts corresponding to the methyl and trifluoromethyl groups, while infrared (IR) spectroscopy confirms the presence of characteristic functional groups. Mass spectrometry (MS) analysis provides unambiguous identification of the compound based on its molecular ion peak.

In conclusion, 2-methyl-5-(trifluoromethyl)-1H-indole (CAS No. 366448-74-0) represents a promising scaffold for pharmaceutical innovation. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it an attractive candidate for further exploration in drug development. As research continues to uncover new therapeutic applications for indole derivatives, compounds like 2-methyl-5-(trifluoromethyl)-1H-indole are poised to play a significant role in addressing unmet medical needs across various disease areas.

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